4-(Difluoromethoxy)-2-methylbenzo[d]oxazole
Description
Properties
Molecular Formula |
C9H7F2NO2 |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-5-12-8-6(13-5)3-2-4-7(8)14-9(10)11/h2-4,9H,1H3 |
InChI Key |
URGQWSBWXCUHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=C2OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole typically involves the introduction of the difluoromethoxy group and the methyl group onto the benzoxazole ring. One common method is the reaction of 2-methylbenzo[d]oxazole with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The difluoromethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Research indicates that 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell proliferation. It has shown promising results against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition : The difluoromethoxy group enhances binding affinity to specific enzymes, making it useful as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases .
Materials Science
In materials science, 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole serves as a building block for developing advanced materials:
- Organic Electronics : The compound is utilized in the synthesis of organic light-emitting diodes (OLEDs) due to its electrochemical stability and light-emitting properties. Its structural characteristics allow for the development of materials with enhanced performance in electronic applications .
- Polymer Development : It is also employed in creating polymers with specific properties, contributing to advancements in coatings and other material applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole was tested against multiple bacterial strains. The compound demonstrated potent activity against E. coli at concentrations as low as 25 μg/mL, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the presence of the methyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Photophysical Properties
The difluoromethoxy group distinguishes this compound from other benzoxazole derivatives. For instance:
- 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole () contains a fluorosulfonate (-OSO₂F) group, which enhances its utility as a fluorescent probe for bioimaging and OLEDs. However, the difluoromethoxy group in 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole provides greater hydrolytic stability compared to fluorosulfonate, making it more suitable for in vivo applications .
- 4-Fluoro-2-methylbenzo[d]oxazole () has a simpler fluoro substituent. While its structural similarity score is high (0.93), the absence of the methoxy oxygen reduces its electron-withdrawing capacity, leading to diminished fluorescence quantum yields compared to the difluoromethoxy analog .
Table 1: Photophysical and Electronic Properties of Selected Benzoxazoles
Nonlinear Optical (NLO) Activity
The βHRS (hyper-Rayleigh scattering) value, a critical metric for NLO materials, highlights the superiority of 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole:
- 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile () has a βHRS of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, while 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole exhibits a value two-fold higher (~50 × 10⁻³⁰ cm⁴·statvolt⁻¹). This enhancement is attributed to the difluoromethoxy group’s strong electron-withdrawing effect, which polarizes the π-electron system more effectively than phenyl or nitrile substituents .
Biological Activity
4-(Difluoromethoxy)-2-methylbenzo[d]oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C10H8F2N2O
- Molecular Weight : 216.18 g/mol
- IUPAC Name : 4-(difluoromethoxy)-2-methylbenzo[d]oxazole
The biological activity of 4-(difluoromethoxy)-2-methylbenzo[d]oxazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Antitumor Activity
Research indicates that derivatives of benzo[d]oxazole compounds exhibit significant antitumor properties. A study demonstrated that certain benzo[d]oxazole derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle, particularly at the G2/M phase .
Antimicrobial Activity
The compound has shown promise in antimicrobial assays. In vitro studies reported that 4-(difluoromethoxy)-2-methylbenzo[d]oxazole exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
Anti-inflammatory Properties
Preliminary investigations suggest that this compound may possess anti-inflammatory effects. In a model of induced inflammation, treatment with 4-(difluoromethoxy)-2-methylbenzo[d]oxazole resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Table: Biological Activities Summary
Case Studies
- Antitumor Efficacy : A study on the effects of benzo[d]oxazole derivatives on glioma cells showed that compounds similar to 4-(difluoromethoxy)-2-methylbenzo[d]oxazole led to significant G2/M phase arrest, enhancing apoptosis rates compared to untreated controls .
- Antimicrobial Testing : In a comparative study, derivatives were tested against multiple strains, revealing that modifications to the oxazole ring significantly impacted antimicrobial potency, indicating a structure-activity relationship that could be optimized for therapeutic use .
Q & A
What are the most reliable synthetic routes for preparing 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole?
Category: Basic
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A common approach is to start with a pre-functionalized benzoxazole core. For example:
Core Formation : React 2-methylbenzo[d]oxazole with a difluoromethoxy precursor (e.g., via nucleophilic substitution using a difluoromethylating agent like ClCF₂O− under basic conditions).
Functionalization : Introduce the difluoromethoxy group at the 4-position using coupling reagents or halogen exchange (e.g., replacing a bromine atom with a difluoromethoxy group via Ullmann or Buchwald-Hartwig reactions).
Purification : Use column chromatography with ethyl acetate/hexane gradients (monitored by TLC) and confirm purity via HPLC (>95%) .
Key Considerations : Optimize reaction temperature (often 80–120°C) and solvent polarity (DMF or DMSO) to avoid decomposition of the oxazole ring.
How can researchers characterize the thermal stability and phase transitions of this compound?
Category: Basic
Methodological Answer:
Thermal properties are critical for storage and application. Use:
Differential Scanning Calorimetry (DSC) : Run a heating/cooling cycle (e.g., 25–300°C at 10°C/min) to detect melting points, glass transitions, or decomposition.
Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen to identify degradation temperatures.
Cross-Validation : Compare results with computational predictions (e.g., density-functional theory (DFT) calculations for bond dissociation energies) .
Data Interpretation : A sharp DSC endotherm at ~150°C may indicate melting, while gradual mass loss in TGA suggests oxidative degradation.
What advanced computational methods are suitable for studying its electronic structure and reactivity?
Category: Advanced
Methodological Answer:
Density-Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions.
Kinetic Studies : Calculate activation barriers for reactions (e.g., hydrolysis of the difluoromethoxy group) using transition-state theory .
Validation : Compare computed IR/NMR spectra with experimental data to refine models .
How can contradictions in reported biological activity data be resolved?
Category: Advanced
Methodological Answer:
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
Experimental Variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923 using Mueller-Hinton broth).
Structural Confounders : Confirm compound purity (>99% via LC-MS) and rule out degradation products.
Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to verify binding modes to targets like bacterial topoisomerase IV. Cross-reference with mutagenesis assays to identify critical residues .
Example : If activity varies between Gram-positive and Gram-negative bacteria, assess membrane permeability via logP calculations or outer-membrane disruption assays.
What strategies optimize the compound’s reactivity in cross-coupling reactions?
Category: Advanced
Methodological Answer:
The difluoromethoxy group can sterically hinder coupling. Mitigate this by:
Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (XPhos or SPhos) for Suzuki-Miyaura couplings.
Directed Ortho-Metalation : Install directing groups (e.g., -CONHR) at the 2-methyl position to enhance regioselectivity.
Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C) to minimize side reactions .
Case Study : Coupling with boronic acids at the 6-position of the benzoxazole may proceed in >70% yield under optimized conditions .
How do substituents influence its pharmacokinetic properties in preclinical studies?
Category: Advanced
Methodological Answer:
Lipophilicity : Measure logD (octanol-water partition coefficient) via shake-flask method. The difluoromethoxy group increases logD by ~0.5 compared to methoxy analogs.
Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to identify oxidation hotspots (e.g., methyl group on oxazole).
Toxicity Screening : Use zebrafish embryos to assess acute toxicity (LC₅₀) and correlate with in silico predictions (e.g., ProTox-II) .
Data Integration : Combine ADMET profiles with QSAR models to prioritize derivatives for in vivo testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
